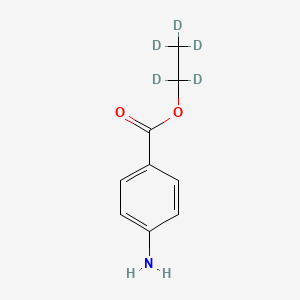

Ethyl-d5 4-aminobenzoate

CAS No.:

Cat. No.: VC16527808

Molecular Formula: C9H11NO2

Molecular Weight: 170.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO2 |

|---|---|

| Molecular Weight | 170.22 g/mol |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate |

| Standard InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2 |

| Standard InChI Key | BLFLLBZGZJTVJG-ZBJDZAJPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl-d5 4-aminobenzoate features a benzoate ester core substituted with an amino group at the para position and a deuterated ethyl moiety. The deuterium atoms are specifically located on the ethyl chain, enhancing the compound’s utility in isotope dilution assays. Key structural attributes include:

-

IUPAC Name: Ethyl-d5 4-aminobenzoate

-

Isotopic Purity: ≥99 atom % deuterium, with chemical purity ≥98%

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219803-76-5 | |

| Molecular Formula | ||

| Melting Point | 88–90°C (literature for non-deuterated analog) | |

| Solubility | Soluble in DMSO, ethanol |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves esterification of 4-aminobenzoic acid with deuterated ethanol () under acidic conditions. A common protocol includes:

-

Refluxing 4-aminobenzoic acid with excess deuterated ethanol in the presence of concentrated sulfuric acid .

-

Neutralization with sodium bicarbonate to isolate the crude product.

-

Purification via recrystallization from ethanol or chromatography .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and isotopic incorporation. Key parameters include:

-

Temperature: 70–80°C to minimize side reactions.

-

Deuterium Source: High-purity deuterated ethanol to ensure ≥99% isotopic substitution .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

-

ESI-MS: m/z 170.22 [M+H]⁺, with fragmentation peaks at m/z 152 (loss of H₂O) and m/z 136 (loss of –OCD₂CD₃) .

Applications in Scientific Research

Isotope Dilution Mass Spectrometry (IDMS)

Ethyl-d5 4-aminobenzoate is employed as an internal standard to quantify non-deuterated analogs in biological matrices. Its use minimizes matrix effects and enhances analytical precision .

Metabolic Tracing

Deuterium labeling enables tracking of drug metabolism pathways. For example, studies on local anesthetics utilize this compound to elucidate hepatic clearance mechanisms .

Pharmacokinetic Studies

The compound’s stability in plasma allows for precise measurement of absorption and distribution kinetics. A 2023 study demonstrated its utility in calculating the half-life of benzocaine derivatives in rodent models .

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume